molecular formula C15H15ClN2O2 B4962760 N-(5-chloro-2-pyridinyl)-3-propoxybenzamide

N-(5-chloro-2-pyridinyl)-3-propoxybenzamide

Cat. No. B4962760
M. Wt: 290.74 g/mol
InChI Key: FLZFCIRXBKKHKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(5-chloro-2-pyridinyl)-3-propoxybenzamide, also known as GSK137647A, is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It was first synthesized by GlaxoSmithKline and has since been the subject of numerous scientific studies.

Mechanism of Action

N-(5-chloro-2-pyridinyl)-3-propoxybenzamide exerts its effects by inhibiting the activity of several enzymes and signaling pathways, including the histone deacetylase (HDAC) enzyme and the nuclear factor kappa B (NF-κB) signaling pathway. HDAC inhibitors have been shown to have anti-cancer and anti-inflammatory effects, while NF-κB inhibitors have been studied for their potential in treating inflammatory and autoimmune diseases.
Biochemical and Physiological Effects:
This compound has been shown to have several biochemical and physiological effects, including the induction of apoptosis in cancer cells, the inhibition of inflammatory cytokine production, and the promotion of neurite outgrowth in neuronal cells. It has also been shown to have anti-angiogenic effects, which could be useful in treating cancer and other diseases.

Advantages and Limitations for Lab Experiments

One advantage of N-(5-chloro-2-pyridinyl)-3-propoxybenzamide is that it is a small molecule inhibitor, which makes it easier to use in laboratory experiments. However, one limitation is that it has been shown to have off-target effects, which could complicate its use in certain experiments.

Future Directions

There are several future directions for research on N-(5-chloro-2-pyridinyl)-3-propoxybenzamide, including:
1. Further studies on its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders.
2. Studies on its mechanisms of action and its effects on various enzymes and signaling pathways.
3. Studies on its off-target effects and how they could be minimized or avoided.
4. Development of more potent and selective inhibitors based on the structure of this compound.
5. Studies on its pharmacokinetics and pharmacodynamics in vivo, which could help to determine its potential as a therapeutic agent.
In conclusion, this compound is a small molecule inhibitor that has been extensively studied for its potential therapeutic applications in various diseases. It exerts its effects by inhibiting the activity of several enzymes and signaling pathways, and has been shown to have several biochemical and physiological effects. While it has some limitations, there are several future directions for research on this compound that could lead to the development of new and effective therapies for a variety of diseases.

Synthesis Methods

The synthesis of N-(5-chloro-2-pyridinyl)-3-propoxybenzamide involves several steps, including the reaction of 5-chloro-2-pyridinecarboxylic acid with thionyl chloride to form 5-chloro-2-pyridineyl chloride. This intermediate is then reacted with 3-propoxybenzamide in the presence of a base to yield the final product.

Scientific Research Applications

N-(5-chloro-2-pyridinyl)-3-propoxybenzamide has been studied for its potential therapeutic applications in various diseases, including cancer, inflammation, and neurodegenerative disorders. It has been shown to inhibit the activity of several enzymes and signaling pathways that are involved in these diseases.

properties

IUPAC Name

N-(5-chloropyridin-2-yl)-3-propoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15ClN2O2/c1-2-8-20-13-5-3-4-11(9-13)15(19)18-14-7-6-12(16)10-17-14/h3-7,9-10H,2,8H2,1H3,(H,17,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLZFCIRXBKKHKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCOC1=CC=CC(=C1)C(=O)NC2=NC=C(C=C2)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.74 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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